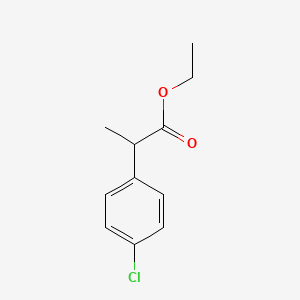

Ethyl 2-(4-chlorophenyl)propionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H13ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |

InChI Key |

DUULPQQRENUTLA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of ethyl 2-(4-chlorophenyl)propionate"

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-chlorophenyl)propionate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenyl)propionate is a significant chemical intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. Its structure, featuring a chiral center and a halogenated aromatic ring, makes its efficient and selective synthesis a topic of considerable interest. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the most viable routes, including enolate alkylation, Friedel-Crafts alkylation, and the esterification of the corresponding carboxylic acid. The objective is to equip researchers and process chemists with the foundational knowledge and practical methodologies required for the successful synthesis, purification, and characterization of ethyl 2-(4-chlorophenyl)propionate.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of ethyl 2-(4-chlorophenyl)propionate reveals several logical bond disconnections, each suggesting a distinct forward-synthetic strategy. The primary disconnections involve the C-C bond alpha to the ester, the aryl-alkyl C-C bond, and the ester C-O bond.

Caption: Retrosynthetic analysis of ethyl 2-(4-chlorophenyl)propionate.

This analysis logically leads to three primary synthetic approaches that will be discussed in detail:

-

Route A: α-Alkylation of an Ester Enolate: Building the molecule by forming the C-C bond at the alpha position via nucleophilic attack.

-

Route B: Friedel-Crafts Alkylation: Forming the aryl-alkyl bond through an electrophilic aromatic substitution.

-

Route C: Fischer Esterification: Assembling the final ester from its corresponding carboxylic acid and alcohol precursors.

Chapter 2: Synthesis via Enolate Alkylation

This route is one of the most direct and efficient methods, relying on the generation of a specific enolate from a precursor ester followed by alkylation.

Mechanism and Rationale

The core of this strategy involves the deprotonation of the α-carbon of ethyl 4-chlorophenylacetate. Due to the acidity of this proton (pKa ≈ 22 in DMSO), a very strong, non-nucleophilic base is required to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyl, while its strength ensures rapid deprotonation.

The reaction must be conducted at low temperatures (-45 to -40°C) to prevent side reactions, such as Claisen condensation of the ester enolate.[1] Once formed, the lithium enolate acts as a potent nucleophile, attacking an electrophilic methyl source, typically methyl iodide, in a classic SN2 reaction to forge the new carbon-carbon bond and yield the desired product.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis.[1]

Step 1: Preparation of LDA Solution

-

To a flame-dried 2 L three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add diisopropylamine (52 g, 0.51 mol) and anhydrous tetrahydrofuran (THF, 1 L).

-

Cool the solution to -40°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Slowly add a 1.6 M solution of n-butyl lithium in hexane (319 mL, 0.51 mol) dropwise, maintaining the temperature between -45°C and -40°C.

-

Stir the resulting LDA solution at this temperature for 30 minutes before use.

Step 2: Enolate Formation and Alkylation

-

In a separate flask, prepare a solution of ethyl 4-chlorophenylacetate (97.3 g, 0.49 mol) in anhydrous THF (100 mL).

-

Add this solution dropwise to the cold LDA solution, ensuring the internal temperature remains between -45°C and -40°C under a nitrogen atmosphere.[1]

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete enolate formation.[1]

-

Add methyl iodide (73 g, 0.51 mol) dropwise to the reaction mixture, maintaining the low temperature.[1]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into 1 L of ice-water.[1]

-

Extract the aqueous layer with diethyl ether (3 x 300 mL).

-

Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting residue by vacuum distillation to yield ethyl 2-(4-chlorophenyl)propionate.[1]

Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Key Parameters |

| Ethyl 4-chlorophenylacetate | 198.65 | 0.49 | 1.0 | Starting Material |

| Diisopropylamine | 101.19 | 0.51 | ~1.04 | For LDA prep |

| n-Butyl Lithium (1.6M) | 64.06 | 0.51 | ~1.04 | For LDA prep |

| Methyl Iodide | 141.94 | 0.51 | ~1.04 | Alkylating Agent |

| Product | 212.67 | - | - | Yield: ~89.4 g |

| Boiling Point | - | - | - | 108-114°C at 1.0 mmHg [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the enolate alkylation synthesis.

Chapter 3: Synthesis via Friedel-Crafts Alkylation

This approach constructs the aryl-alkyl C-C bond directly through an electrophilic aromatic substitution on a chlorobenzene ring.

Mechanism and Rationale

The Friedel-Crafts reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2] In this synthesis, ethyl 2-chloropropionate serves as the alkylating agent. The AlCl₃ coordinates to the chlorine atom of the ester, polarizing the C-Cl bond and generating a secondary carbocation or a highly electrophilic carbocation-like complex.

This electrophile is then attacked by the electron-rich π-system of chlorobenzene. The chlorine substituent on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the bulky incoming electrophile, the reaction preferentially occurs at the para position, yielding the desired 2-(4-chlorophenyl) isomer.[3] The reaction is typically run at low temperatures to control the reactivity and minimize side reactions like polyalkylation or rearrangement.

Detailed Experimental Protocol

This protocol is adapted from patent literature for similar 2-arylpropanoates.[3]

Step 1: Reaction Setup

-

To a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.0 g) and chlorobenzene (60 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add ethyl 2-chloropropionate (0.1 mol, 13.65 g) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

Step 2: Reaction Execution

-

After the addition is complete, stir the reaction mixture at 0-5°C for 12-24 hours.[2] The reaction progress can be monitored by TLC or GC.

Step 3: Work-up and Purification

-

Once the reaction is complete, cautiously pour the mixture onto crushed ice (approx. 100 g) with stirring to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent like toluene or dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a 10% sodium hydroxide solution to remove any unreacted starting materials or acidic byproducts, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Role |

| Chlorobenzene | 112.56 | - | - | Substrate & Solvent |

| Ethyl 2-chloropropionate | 136.58 | 0.1 | 1.0 | Alkylating Agent |

| Anhydrous AlCl₃ | 133.34 | ~0.015 | ~0.15 | Lewis Acid Catalyst |

| Temperature | - | - | - | 0-5°C [2] |

| Reaction Time | - | - | - | 12-48 hours [2] |

Experimental Workflow Diagram

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Chapter 4: Synthesis via Fischer Esterification

This classic route involves the synthesis of the target ester from its parent carboxylic acid, 2-(4-chlorophenyl)propanoic acid. This approach is advantageous if the carboxylic acid is readily available or easily synthesized.

Mechanism and Rationale

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The reaction mechanism involves three key equilibrium steps:

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Dehydration: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.

The reaction is reversible. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, which also conveniently serves as the solvent.[4]

Detailed Experimental Protocol

This protocol is based on the general principles of Fischer esterification.[4]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-chlorophenyl)propanoic acid (1.0 molar equivalent) in absolute ethanol (10-20 molar equivalents).

-

Cool the solution in an ice bath.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 molar equivalents) to the stirring solution.[4]

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid.

Step 3: Work-up and Purification

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate (100 mL).

-

Wash the organic solution sequentially with water (50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude ethyl ester.

-

If necessary, purify further by vacuum distillation.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 2-(4-chlorophenyl)propanoic acid | 184.62 | 1.0 | Substrate |

| Absolute Ethanol | 46.07 | 10-20 | Reagent & Solvent |

| Concentrated H₂SO₄ | 98.08 | 0.1-0.2 | Catalyst |

| Temperature | - | - | Reflux (~78°C) |

| Reaction Time | - | - | 4-6 hours |

Experimental Workflow Diagram

Caption: Experimental workflow for the Fischer esterification synthesis.

Chapter 5: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including starting material availability, scalability, cost, and safety considerations.

| Parameter | Route A: Enolate Alkylation | Route B: Friedel-Crafts | Route C: Fischer Esterification |

| Key Transformation | C-C bond formation (α-alkylation) | C-C bond formation (Aryl-alkylation) | C-O bond formation (Esterification) |

| Number of Steps | 1 (from precursor ester) | 1 (from chlorobenzene) | 1 (from precursor acid) |

| Reported Yield | High (~80-90%)[1] | Moderate to Good (Variable) | High (>90%) |

| Key Reagents | LDA, n-BuLi (pyrophoric), Methyl Iodide (toxic) | Anhydrous AlCl₃ (hygroscopic, corrosive) | Conc. H₂SO₄ (corrosive) |

| Conditions | Cryogenic (-40°C), inert atmosphere | Low temperature (0°C), anhydrous | Reflux temperature |

| Scalability | Challenging due to cryogenic temps and pyrophoric reagents | Moderate; catalyst handling can be an issue | Excellent; robust and widely used in industry |

| Advantages | High yield, direct, good regioselectivity | Uses simple starting materials | High yield, simple procedure, readily scalable |

| Disadvantages | Requires stringent anhydrous/inert conditions, hazardous reagents | Risk of polyalkylation, catalyst disposal | Requires the precursor acid to be available |

Conclusion

The synthesis of ethyl 2-(4-chlorophenyl)propionate can be successfully achieved through several robust chemical strategies.

-

The Enolate Alkylation route offers a direct and high-yielding pathway, making it an excellent choice for laboratory-scale synthesis where high purity is paramount, provided the necessary equipment for handling pyrophoric and cryogenic reagents is available.

-

The Friedel-Crafts Alkylation presents a direct method from basic chemical feedstocks but may require more optimization to control selectivity and maximize yield.

-

The Fischer Esterification route is arguably the most practical and scalable method, especially in an industrial or drug development setting, assuming the precursor 2-(4-chlorophenyl)propanoic acid is accessible. Its operational simplicity and high efficiency make it a highly reliable and trustworthy protocol.

The optimal choice will ultimately be dictated by the specific constraints and objectives of the research or development program, including starting material cost, available equipment, and desired scale of production.

References

-

PrepChem. (2026, March 1). Synthesis of ethyl 2-(4-chlorophenyl)propionate. PrepChem.com. [Link]

- Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.

- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

Patsnap. (2011, September 28). Preparation method of 2-(4-alkylphenyl) propanoic acid. Eureka. [Link]

Sources

"Ethyl 2-(4-chlorophenyl)propionate molecular structure"

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-(4-chlorophenyl)propionate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of Ethyl 2-(4-chlorophenyl)propionate. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental stereochemistry to its synthesis and potential applications. Key areas of focus include an in-depth exploration of its chiral nature, a thorough breakdown of its spectroscopic signatures for empirical verification, a detailed experimental protocol for its synthesis, and a discussion of its relevance as a structural motif in medicinal chemistry.

Introduction

Ethyl 2-(4-chlorophenyl)propionate, with the chemical formula C₁₁H₁₃ClO₂, is a propanoate ester characterized by a 4-chlorophenyl group attached to the second carbon (α-carbon) of the propionate chain. This molecule belongs to the class of arylpropionic acid derivatives, a scaffold present in many biologically active compounds. The presence of a chlorine atom on the phenyl ring and a stereocenter at the α-carbon are pivotal features that significantly influence its chemical reactivity and potential biological interactions. Understanding the precise three-dimensional arrangement of its atoms is critical, as stereoisomers of chiral molecules often exhibit vastly different pharmacological and toxicological profiles.[1] This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this and related chemical entities.

Molecular Structure and Stereochemistry

The defining structural characteristic of Ethyl 2-(4-chlorophenyl)propionate is its chirality. The carbon atom at the C2 position is bonded to four distinct substituents: a hydrogen atom, a methyl group (-CH₃), a 4-chlorophenyl group, and an ethoxycarbonyl group (-COOCH₂CH₃). This arrangement makes it a chiral center, meaning the molecule is non-superimposable on its mirror image.[1][2]

-

Enantiomers: The molecule exists as a pair of enantiomers:

-

(R)-Ethyl 2-(4-chlorophenyl)propionate

-

(S)-Ethyl 2-(4-chlorophenyl)propionate

-

-

Racemic Mixture: When synthesized without chiral control, the product is typically a 50:50 mixture of the R and S enantiomers, known as a racemic mixture.

-

Significance in Drug Development: The stereochemistry of a molecule is paramount in pharmacology. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects, as famously exemplified by the thalidomide case.[1][2] Therefore, the ability to synthesize and analyze enantiomerically pure forms of such compounds is a critical aspect of modern drug discovery.

Caption: 3D representation highlighting the chiral center (C*) of Ethyl 2-(4-chlorophenyl)propionate.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of Ethyl 2-(4-chlorophenyl)propionate. Each technique provides a unique piece of the structural puzzle.[3]

| Technique | Expected Features | Interpretation |

| ¹H NMR | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) | Aromatic protons of the para-substituted phenyl ring. |

| ~4.1 ppm (q, 2H) | Methylene (-OCH₂-) protons of the ethyl ester group. | |

| ~3.7 ppm (q, 1H) | Methine (-CH-) proton at the chiral center. | |

| ~1.5 ppm (d, 3H) | Methyl (-CH₃) protons adjacent to the chiral center. | |

| ~1.2 ppm (t, 3H) | Methyl (-CH₃) protons of the ethyl ester group. | |

| ¹³C NMR | ~173 ppm | Carbonyl (C=O) carbon of the ester. |

| ~140 ppm, ~133 ppm, ~129 ppm, ~128 ppm | Aromatic carbons of the chlorophenyl ring. | |

| ~61 ppm | Methylene (-OCH₂-) carbon of the ethyl ester group. | |

| ~45 ppm | Methine (CH) carbon at the chiral center. | |

| ~18 ppm | Methyl (CH₃) carbon adjacent to the chiral center. | |

| ~14 ppm | Methyl (CH₃) carbon of the ethyl ester group. | |

| IR Spectroscopy | ~1735 cm⁻¹ (strong) | C=O stretching vibration of the ester functional group. |

| ~3000-2850 cm⁻¹ | C-H stretching of aliphatic carbons. | |

| ~1600, ~1490 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |

| ~1200 cm⁻¹ | C-O stretching of the ester. | |

| ~830 cm⁻¹ | C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. | |

| ~750 cm⁻¹ | C-Cl stretching vibration. | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z ~212/214 | Corresponding to the molecular weight. The ~3:1 ratio of the M⁺ and M+2 peaks is characteristic of the presence of one chlorine atom. |

| Key Fragment at m/z ~139/141 | Loss of the ethoxy group (-OC₂H₅). |

Synthesis and Experimental Protocol

A common and effective method for synthesizing Ethyl 2-(4-chlorophenyl)propionate is through the alkylation of an enolate intermediate. The following protocol is based on the methylation of the enolate derived from ethyl 4-chlorophenylacetate.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 2-(4-chlorophenyl)propionate via enolate alkylation.

Step-by-Step Methodology

Reagents and Materials:

-

Diisopropylamine

-

n-Butyl lithium (1.6 M in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl 4-chlorophenylacetate

-

Methyl iodide

-

Ice-water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Protocol:

-

Enolate Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium (1.0 eq) to a solution of diisopropylamine (1.05 eq) in anhydrous THF at -78°C. Allow the solution to warm to 0°C for 30 minutes before cooling back down to -45°C.[4]

-

Substrate Addition: To the cooled LDA solution, add a solution of ethyl 4-chlorophenylacetate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature between -45°C and -40°C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete enolate formation.[4]

-

Alkylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture, again maintaining the temperature below -40°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.[4]

-

Workup: Pour the reaction mixture into ice-water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volume).[4]

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by distillation under reduced pressure (e.g., boiling point 108°-114° C at 1.0 mmHg) to yield the final product.[4]

Applications in Research and Drug Development

While Ethyl 2-(4-chlorophenyl)propionate may not be an end-product drug itself, its structural motifs are of significant interest in medicinal chemistry. It serves as a valuable building block for more complex molecules.

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The arylpropionic acid structure is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific stereochemistry at the α-carbon is often crucial for activity.

-

Intermediate for Novel Therapeutics: The combination of a halogenated aromatic ring and an ester provides two distinct points for further chemical modification. For instance, related structures containing a chlorophenyl group have been identified as potent inducers of the transcription factor Oct3/4, which is critical for generating induced pluripotent stem cells (iPSCs).[5] This highlights the potential for this chemical class in regenerative medicine and other advanced therapeutic areas.

Caption: Conceptual role of Ethyl 2-(4-chlorophenyl)propionate as a key intermediate in a drug discovery pipeline.

Conclusion

Ethyl 2-(4-chlorophenyl)propionate is a chiral molecule whose structure is defined by its ethyl ester, 4-chlorophenyl ring, and critical stereocenter. Its identity and purity are reliably confirmed through a combination of NMR, IR, and mass spectrometry. The well-established synthetic routes, such as enolate alkylation, allow for its efficient preparation in a laboratory setting. Beyond its fundamental chemical properties, this compound serves as a valuable synthon, providing a versatile scaffold for the development of novel molecules with potential applications in pharmacology and biotechnology. A thorough understanding of its molecular structure is the cornerstone for any research or development effort that utilizes this important chemical intermediate.

References

-

PrepChem. (2026, March 1). Synthesis of ethyl 2-(4-chlorophenyl)propionate. Available at: [Link]

-

LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

-

Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Available at: [Link]

-

Schroeder, D. R., et al. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

PubMed. (2015, August 13). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Available at: [Link]

-

ChemRxiv. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]

-

SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-chlorophenyl)propionate

Introduction

Ethyl 2-(4-chlorophenyl)propionate is a member of the arylpropionic acid ester family, a class of compounds with significant interest in medicinal chemistry and materials science.[1] As with any compound intended for research or development, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize ethyl 2-(4-chlorophenyl)propionate, offering a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

The structure of ethyl 2-(4-chlorophenyl)propionate, presented below, is the foundation for interpreting its spectroscopic data. Each unique chemical environment of the protons and carbons will give rise to distinct signals in the NMR spectra. The functional groups, such as the carbonyl group of the ester and the aromatic ring, will produce characteristic absorption bands in the IR spectrum. Finally, the overall molecular weight and fragmentation patterns can be determined by mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For ethyl 2-(4-chlorophenyl)propionate, electron ionization (EI) would be a common technique.

Predicted Mass Spectrometry Data

The molecular formula of ethyl 2-(4-chlorophenyl)propionate is C₁₁H₁₃ClO₂. The nominal molecular weight is approximately 212 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will show a characteristic M+ and M+2 pattern for the molecular ion and any chlorine-containing fragments.

-

Molecular Ion (M⁺): A peak at m/z = 212 (for ³⁵Cl) and a smaller peak at m/z = 214 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

-

Key Fragments:

-

Loss of ethoxy radical (-•OCH₂CH₃): m/z = 167/169. This results from the cleavage of the ester group.

-

Loss of ethyl group (-•CH₂CH₃): m/z = 183/185.

-

Formation of the chlorotropylium ion: A peak at m/z = 125/127 is possible due to rearrangement and fragmentation of the chlorophenyl moiety.

-

Base Peak: The base peak is likely to be a stable fragment, possibly the one resulting from the loss of the ethoxy radical.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: In electron ionization (EI), the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of the molecular structure of ethyl 2-(4-chlorophenyl)propionate. This guide has detailed the predicted spectroscopic data and provided the rationale for the expected spectral features. The experimental protocols outlined herein represent standard methodologies for the acquisition of high-quality data for this and similar compounds. By understanding the principles behind these techniques and how they apply to the specific structure of ethyl 2-(4-chlorophenyl)propionate, researchers can confidently verify the identity and purity of their samples, a critical step in any scientific endeavor.

References

-

Synthesis of ethyl 2-(4-chlorophenyl)propionate. (2026, March 1). PrepChem.com. Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025, October 15). ResearchGate. Retrieved from [Link]

-

ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE | CAS 637-07-0. Matrix Fine Chemicals. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved from [Link]

-

ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 24393-52-0. Molport. Retrieved from [Link]

-

IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl... (2025, October). ResearchGate. Retrieved from [Link]

-

Ethyl propionate. ECHA CHEM. Retrieved from [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp... The Royal Society of Chemistry. Retrieved from [Link]

-

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. National Institutes of Health. Retrieved from [Link]

-

Ethyl propiolate. NIST WebBook. Retrieved from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved from [Link]

-

interpretation of two sample infrared spectra. (2023, August 31). YouTube. Retrieved from [Link]

-

The standard 13C NMR spectrum of phenyl propanoate is shown here.... Pearson. Retrieved from [Link]

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.

-

Interpretaion of HNMR of ethyl propanoate (Figure A). (2024, December 12). Filo. Retrieved from [Link]

-

1 H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j). (2025, November). ResearchGate. Retrieved from [Link]

-

Propanoic acid, 2-chloro-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

Ethylphenylpropiolate. NIST WebBook. Retrieved from [Link]

-

Alpha-halocarboxylic acids and derivatives. (2008, October 21). MassBank. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-(4-chlorophenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on available data for ethyl 2-(4-chlorophenyl)propionate and structurally related compounds. Due to a lack of comprehensive toxicological and ecotoxicological data for this specific chemical, a precautionary approach to handling is strongly advised. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

Ethyl 2-(4-chlorophenyl)propionate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. Its structural similarity to compounds with known biological activities, such as certain herbicides and non-steroidal anti-inflammatory drugs (NSAIDs), suggests its utility in medicinal chemistry and drug discovery programs. For instance, a structurally related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of the transcription factor Oct3/4, which is crucial in the generation of induced pluripotent stem cells (iPSCs)[1]. This highlights the potential for ethyl 2-(4-chlorophenyl)propionate to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Given its potential utility in research and development, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the known and anticipated hazards associated with ethyl 2-(4-chlorophenyl)propionate, drawing upon data from structurally similar compounds where specific data is unavailable.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment. While experimental data for ethyl 2-(4-chlorophenyl)propionate is not extensively published, its properties can be estimated based on its structure.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | - |

| Molecular Weight | 212.67 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid | General observation for similar esters |

| Odor | Pungent or fruity odor is possible | [2] |

| Solubility | Expected to be insoluble in water and soluble in organic solvents | [2] |

| Boiling Point | 108°-114° C at 1.0 mmHg | - |

Hazard Identification and Classification

Due to the limited availability of specific toxicological data for ethyl 2-(4-chlorophenyl)propionate, a precautionary hazard classification is recommended based on data from structurally related compounds, such as other chlorinated phenylacetates and propionates.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Note: This classification is predictive and should be confirmed with experimental data when available. The precautionary principle should be applied in the absence of definitive data.

Hazard Summary:

-

Acute Effects: May be harmful if ingested.[3] Contact can cause irritation to the skin and eyes.[3] Inhalation of vapors or mists may lead to respiratory tract irritation, causing symptoms such as coughing and wheezing.[3]

-

Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis. The carcinogenic and mutagenic properties have not been determined.

-

Environmental Hazards: Expected to be toxic to aquatic organisms, with potential for long-lasting effects. Discharge into the environment should be avoided.

Caption: Anticipated hazards and routes of exposure for ethyl 2-(4-chlorophenyl)propionate.

Exposure Controls and Personal Protection

Given the anticipated hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling ethyl 2-(4-chlorophenyl)propionate.

Engineering Controls:

-

Ventilation: All manipulations should be conducted in a well-ventilated laboratory.[4] A certified chemical fume hood is required for any procedures that may generate vapors, mists, or aerosols.

-

Containment: For larger scale operations or when there is a significant risk of aerosolization, the use of a glove box or other closed-system containment is recommended.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[5] A face shield should be worn in addition to goggles when there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[5] Gloves should be inspected for any signs of degradation or puncture before each use and changed frequently.[5]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Additional Protection: For larger quantities or when there is a high risk of splashes, a chemical-resistant apron and arm sleeves are recommended.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] Respirator use must be in accordance with a comprehensive respiratory protection program.

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial for preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[5]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Use spark-proof tools and explosion-proof equipment if the compound is flammable.[4]

-

Ground all containers and transfer equipment to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Response:

-

Small Spills:

-

Evacuate all non-essential personnel from the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and activate the emergency response system.

-

Isolate the spill area and prevent entry.

-

Contain the spill to prevent it from entering drains or waterways.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.

-

Caption: A general workflow for responding to chemical emergencies.

Toxicological and Ecotoxicological Information

As previously stated, specific toxicological and ecotoxicological data for ethyl 2-(4-chlorophenyl)propionate is limited. The following information is based on general principles and data from related compounds.

Toxicological Information:

-

Acute Toxicity: Harmful if swallowed. The oral LD50 is not available. For the related compound ethyl propionate, the oral LD50 in rats is reported to be high, indicating low acute oral toxicity.[8] However, the presence of the chlorophenyl group may significantly alter the toxicity profile.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.

-

Sensitization: No data is available to assess its potential as a skin or respiratory sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Ecotoxicological Information:

-

Toxicity to Aquatic Life: Expected to be toxic to aquatic organisms. The environmental fate and effects have not been well-studied. Due to its expected low water solubility and potential for persistence, it should be considered a long-term hazard to the aquatic environment.

-

Persistence and Degradability: The persistence and biodegradability in the environment are unknown. Chlorinated aromatic compounds can be resistant to degradation.

-

Bioaccumulation: There is a potential for bioaccumulation in aquatic organisms.

Experimental Protocols: Synthesis and Analysis

Synthesis of Ethyl 2-(4-chlorophenyl)propionate:

This protocol is adapted from a published procedure and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions in place.

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C.

-

Slowly add a solution of ethyl 4-chlorophenylacetate in anhydrous THF to the LDA solution, maintaining the temperature between -45 °C and -40 °C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature.

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2-(4-chlorophenyl)propionate.

Analytical Methodology: Purity and Quantification

The purity and concentration of ethyl 2-(4-chlorophenyl)propionate can be determined using standard analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

General GC-FID Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration.

General HPLC-UV Method:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of the compound (likely in the range of 220-280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

Conclusion

Ethyl 2-(4-chlorophenyl)propionate is a chemical intermediate with potential applications in research and development. While it presents opportunities for the synthesis of novel compounds, it also poses potential health and environmental hazards that must be managed with care. The lack of comprehensive toxicological and ecotoxicological data necessitates a highly precautionary approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with this compound. As with all chemicals, a thorough understanding of the available safety information and a commitment to a strong safety culture are essential for protecting personnel and the environment.

References

-

Scientific Laboratory Supplies. (2021, April 20). Safety Data Sheet CHE1204. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Chlorophenyl)-2-propynoic acid Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Blue Frog Scientific. Environmental Fate & Behaviour. Retrieved from [Link]

-

Baker, R. R., et al. (2014, August 10). ETHYL PROPIONATE. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015, August 13). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Retrieved from [Link]

-

European Chemicals Agency. (2024, July 8). Substance Information Document: Ethyl propionate. Retrieved from [Link]

-

Patsnap. (2025, July 22). Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. Retrieved from [Link]

-

New Jersey Department of Health. Hazard Summary: Ethyl Propionate. Retrieved from [Link]

-

MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

-

Patsnap. (2025, July 22). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]

-

SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

-

PubMed. (1991, October 15). Tumor-promoting activity of ethyl phenylpropiolate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Toxicological Profile for Ethion. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Retrieved from [Link]

- Google Patents. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4....

-

Environment International. (2018, February 15). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Retrieved from [Link]

-

MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

-

ResearchGate. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

-

PubMed. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Retrieved from [Link]

-

National Technical Information Service. (1977). Review of the Environmental Fate of Selected Chemicals. Retrieved from [Link]

Sources

- 1. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nj.gov [nj.gov]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

Biocatalytic Resolution and Pharmacophore Utility of Ethyl 2-(4-chlorophenyl)propionate

Executive Summary: The Dual-Function Synthon

Ethyl 2-(4-chlorophenyl)propionate (E-CPP) represents a critical junction between biocatalytic process engineering and medicinal chemistry .[1] While chemically simple, this ester serves two distinct, high-value roles in modern research:

-

A Benchmark Substrate for Kinetic Resolution: Due to the proximity of the chiral center to the carbonyl group, E-CPP is a standard model for evaluating lipase stereoselectivity, specifically for producing enantiopure profens (arylpropionic acids).

-

A Pro-Drug/Pro-Agrochemical Scaffold: The compound acts as a lipophilic precursor to 2-(4-chlorophenyl)propionic acid, a pharmacophore exhibiting dual activity as a Cyclooxygenase (COX) inhibitor (anti-inflammatory) and an auxin mimic (herbicide).[1]

This guide dissects the biological activity of E-CPP not just as a static molecule, but as a dynamic substrate in enzymatic systems and a precursor in pharmacological pathways.

Chemical Profile & Stereochemical Significance[1][2]

The biological activity of E-CPP is inextricably linked to its chirality.[1] The (S)-enantiomer of the hydrolyzed acid is typically the eutomer (active form) for COX inhibition, adhering to the general SAR of 2-arylpropionic acid NSAIDs (like Ibuprofen or Naproxen).

| Property | Specification |

| IUPAC Name | Ethyl 2-(4-chlorophenyl)propanoate |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Chiral Center | C2 (Alpha-carbon) |

| Key Moiety | 4-Chlorophenyl group (Lipophilic anchor) |

| Solubility | High in organic solvents (EtOAc, DCM); Low in water (requires emulsification for biocatalysis) |

Biocatalytic Activity: Enzymatic Kinetic Resolution

For process chemists, the primary "activity" of E-CPP is its interaction with hydrolases. The kinetic resolution of racemic E-CPP is the industry-standard method to access high-value chiral acids.[1]

The Biocatalytic Mechanism

Lipases (EC 3.1.1.[1]3) differentiate between the (

-

Enzyme of Choice: Candida antarctica Lipase B (CAL-B) and Pseudomonas fluorescens lipase are the gold standards.[1]

-

Reaction Type: Enantioselective Hydrolysis.[1]

-

Outcome: The enzyme preferentially hydrolyzes one enantiomer (typically the (

)-ester) into the (

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the separation of the active acid from the unreacted ester.

Figure 1: Biocatalytic kinetic resolution workflow. The lipase selectively hydrolyzes the (S)-enantiomer, allowing for physical separation of the chiral acid and the unreacted (R)-ester.

Pharmacological & Agrochemical Activity[1][5]

Once hydrolyzed (either in a reactor or in vivo by metabolic esterases), the parent acid exerts significant biological effects.[1]

Anti-Inflammatory Mechanism (NSAID Activity)

The metabolite, 2-(4-chlorophenyl)propionic acid , is a structural analog of Ibuprofen.

-

Target: Cyclooxygenase-1 and -2 (COX-1/COX-2).[1]

-

Mechanism: The acid anion binds to the Arg-120 residue in the COX active site.[1] The 4-chloro substituent mimics the isobutyl group of ibuprofen, providing the necessary hydrophobic interaction to block the arachidonic acid channel.

-

Potency: Generally lower than Ibuprofen, but often used in Structure-Activity Relationship (SAR) studies to probe the steric limits of the COX hydrophobic channel.

Agrochemical Mechanism (Auxin Mimic)

In plant systems, the acid acts as a synthetic auxin (herbicide).

-

Target: TIR1/AFB auxin receptor proteins.[1]

-

Mechanism: It mimics Indole-3-acetic acid (IAA), leading to uncontrolled cell growth and eventual plant death.[1]

-

Selectivity: The ethyl ester form (E-CPP) facilitates penetration through the waxy plant cuticle.[1] Once inside, plant esterases release the active acid.[1] This "pro-herbicide" strategy enhances potency compared to applying the free acid directly.[1]

Metabolic Activation Pathway[1]

Figure 2: Metabolic activation pathway.[1] E-CPP acts as a delivery vehicle, requiring hydrolytic cleavage to generate the biologically active acid.

Experimental Protocols

Protocol A: Lipase-Mediated Kinetic Resolution

Objective: Isolate (S)-2-(4-chlorophenyl)propionic acid with >95% ee (enantiomeric excess).

-

Preparation: Dissolve 10 mmol of racemic E-CPP in 20 mL of MTBE (Methyl tert-butyl ether).

-

Buffer Addition: Add 20 mL of Phosphate Buffer (0.1 M, pH 7.0).

-

Enzyme Loading: Add 50 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1]

-

Incubation: Shake at 200 rpm, 30°C. Monitor conversion via chiral HPLC.

-

Termination: Stop reaction at ~45% conversion (to ensure high ee of the product).

-

Workup:

Protocol B: Analytical Validation (Chiral HPLC)

Objective: Quantify enantiomeric excess (ee).

| Parameter | Setting |

| Column | Chiralcel OD-H or AD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol (90:10 or 95:[1]5) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm (targeting the chlorophenyl chromophore) |

| Retention | ( |

References

-

Preparation of Ethyl 2-(4-chlorophenyl)propionate. PrepChem. Available at: [Link]

- Lipase-catalyzed kinetic resolution of ethyl 2-arylpropionates.Journal of Molecular Catalysis B: Enzymatic. (General reference for profen ester resolution).

-

Pharmacology of Arylpropionic Acid Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

2-(4-Chlorophenoxy)propionic acid (Structural Analog Data). PubChem. Available at: [Link]

-

Enzymatic kinetic resolution of chiral esters. TuDelft Research Portal. Available at: [Link]

Sources

"ethyl 2-(4-chlorophenyl)propionate derivatives and analogs"

An In-depth Technical Guide to Ethyl 2-(4-chlorophenyl)propionate Derivatives and Analogs: Synthesis, Biological Activity, and Chiral Separation

Introduction

The 2-arylpropionic acids, colloquially known as "profens," represent one of the most significant classes of non-steroidal anti-inflammatory drugs (NSAIDs) in clinical use for nearly three decades.[1][2] This family of compounds, which includes well-known drugs like Ibuprofen and Ketoprofen, forms the cornerstone of treatment for a variety of inflammatory conditions, musculoskeletal disorders, and pain management.[3][4][5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins from arachidonic acid.[2][4][6]

At the heart of many synthetic routes and derivatization strategies lies the ethyl 2-(4-chlorophenyl)propionate scaffold. This molecule is not only a crucial synthetic intermediate but also a template for generating a vast library of analogs with a wide spectrum of biological activities. Beyond their foundational role as anti-inflammatory and analgesic agents, derivatives of this class have demonstrated promising potential as anticancer, anticonvulsant, and antibacterial agents.[2][3][7][8]

A defining characteristic of the profen class is its chirality, with the α-carbon of the propionic acid moiety serving as a stereocenter. It is now well-established that the biological activity, particularly COX inhibition, resides almost exclusively in the (S)-enantiomer.[1][6] This enantioselectivity introduces critical considerations for drug development, from synthesis to pharmacokinetic and pharmacodynamic profiling. Consequently, the ability to synthesize, separate, and analyze individual enantiomers is paramount for both research and quality control.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals working with ethyl 2-(4-chlorophenyl)propionate and its analogs. We will delve into synthetic methodologies, explore the structure-activity relationships that govern their diverse biological effects, and provide detailed protocols for the critical process of chiral separation.

The Core Scaffold: Synthesis of Ethyl 2-(4-chlorophenyl)propionate

The synthesis of the parent ester is a foundational step for further derivatization. A common and effective method involves the α-alkylation of a phenylacetate precursor. This approach leverages the acidity of the α-proton, allowing for deprotonation by a strong, non-nucleophilic base followed by reaction with an alkylating agent.

Causality in Experimental Design:

The choice of base is critical. A strong, sterically hindered base like lithium diisopropylamide (LDA) is ideal because it rapidly and quantitatively deprotonates the α-carbon without competing in a nucleophilic attack on the ester carbonyl. The reaction is conducted at low temperatures (-45°C to -40°C) to minimize side reactions, such as self-condensation (Claisen condensation) of the enolate. Methyl iodide is a highly reactive and efficient methylating agent for this transformation.

Detailed Experimental Protocol: α-Alkylation

This protocol is adapted from established laboratory procedures for the synthesis of ethyl 2-(4-chlorophenyl)propionate.[9]

-

Preparation of LDA: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (52 g) in anhydrous tetrahydrofuran (THF) (1 liter). Cool the solution to -10°C.

-

Formation of LDA: Slowly add a 1.6 M solution of n-butyl lithium in hexane (319 ml) dropwise, maintaining the temperature below 0°C. Stir the resulting pale yellow solution for 30 minutes at this temperature.

-

Enolate Formation: Cool the LDA solution to -45°C. Add a solution of ethyl 4-chlorophenylacetate (97.3 g) in anhydrous THF (100 ml) dropwise, ensuring the temperature does not exceed -40°C. Stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (73 g) dropwise to the reaction mixture, maintaining the temperature at -40°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

-

Workup and Purification: Pour the reaction mixture into 1 liter of ice-water. Extract the aqueous layer with diethyl ether (2 x 500 ml). Combine the organic layers, wash with water (2 x 300 ml) and then with brine (300 ml). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield ethyl 2-(4-chlorophenyl)propionate (boiling point: 108°-114° C at 1.0 mmHg).[9]

Synthetic Strategies for Derivatives and Analogs

The ethyl 2-(4-chlorophenyl)propionate scaffold is a versatile starting point for creating diverse chemical entities. The primary motivations for derivatization include enhancing potency, altering selectivity, improving pharmacokinetic profiles, and exploring novel biological activities.

Caption: General synthetic pathways for derivatization.

-

Ester Modification: The ethyl ester is often a prodrug form. Hydrolysis to the corresponding carboxylic acid is the most common transformation, as the carboxylate group is essential for the classic anti-inflammatory activity of profens.[8] Amidation, by reacting the ester or the acid chloride with various amines, can generate analogs with potentially different target specificities or cell permeability.

-

Aryl Group Modification: The 4-chlorophenyl ring is a key pharmacophore. Structure-activity relationship (SAR) studies often involve modifying this ring. The chloro group can be moved to other positions or replaced with other electron-withdrawing or electron-donating groups to probe electronic and steric requirements at the receptor site.[10][11]

-

Propionate Chain Modification: While less common for retaining NSAID activity, alterations to the propionate side chain can be explored to seek novel biological functions.

Biological Activity and Mechanism of Action

Primary Mechanism: COX Inhibition

The hallmark of the profen class is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2.[5][6] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[6] Most profens, including the parent acids of this class, are non-selective inhibitors of both COX-1 and COX-2.[5][6]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Emerging Biological Activities

Research has shown that derivatives of this scaffold possess a wider range of activities than just anti-inflammation.

-

Anticancer Activity: Several NSAIDs and their derivatives have demonstrated chemopreventive and antiproliferative effects against various cancer cell lines.[7] The mechanisms are often complex and may involve both COX-dependent and COX-independent pathways.[7]

-

Anticonvulsant and Antibacterial Activity: Various studies have reported mild to moderate anticonvulsant and antibacterial properties in newly synthesized arylpropionic acid derivatives.[2][3][4]

Structure-Activity Relationship (SAR) Summary

The biological activity of these compounds is highly dependent on their molecular structure. Understanding these relationships is key to designing more potent and selective agents.

| Structural Feature | Modification | Impact on Biological Activity | Rationale / Reference |

| α-Methyl Group | Removal or replacement | Generally leads to a significant loss of NSAID activity. | The methyl group correctly orients the molecule in the COX active site. |

| Carboxylic Acid | Esterification, Amidation | Reduces or abolishes direct COX inhibitory activity. Can be used as a prodrug strategy. The carboxylate is crucial for binding.[8] | |

| Aryl Ring | Substitution on the Phenyl Ring | The position and nature of the substituent are critical. A para-substituent is often optimal for NSAID activity.[10] | |

| Aryl Ring | Chloro Group | The presence of a halogen like chlorine can enhance binding affinity through hydrophobic and electronic interactions.[11] It is a key feature in potent antihistamines derived from a similar scaffold.[10] | |

| Stereocenter | (R)-enantiomer vs (S)-enantiomer | The (S)-enantiomer is the active COX inhibitor, while the (R)-enantiomer is largely inactive or can undergo metabolic inversion to the (S)-form.[12] |

The Critical Role of Chirality and Its Analysis

As mentioned, the (S)-enantiomer is responsible for the therapeutic effects of profens.[12] Administering a racemic mixture means that 50% of the dose is either inactive or contributes to side effects through different mechanisms.[1] Therefore, robust analytical methods for separating and quantifying enantiomers are essential in drug development and quality control.

Comparison of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[12][13][14]

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[14] | High resolution, robust, widely applicable, scalable for preparative separation. | Higher solvent consumption, longer analysis times compared to SFC. |

| Chiral SFC | Uses supercritical CO2 as the main mobile phase with a co-solvent on a CSP.[13] | Fast separations, low viscosity, reduced organic solvent use, ideal for high-throughput screening.[13] | Requires specialized equipment. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often using a chiral selector in the buffer.[12][14] | Extremely high efficiency, very low sample and reagent consumption. | Lower sensitivity without preconcentration, less suitable for preparative scale. |

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol provides a general workflow for the analytical separation of profen enantiomers using a polysaccharide-based chiral stationary phase, a widely successful approach.[12][13]

Caption: Experimental workflow for chiral HPLC analysis.

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Chiral Column: A polysaccharide-based column, such as CHIRALPAK® IA, IB, or IC, is highly effective for profens.[13]

-

-

Mobile Phase Preparation:

-

Prepare the mobile phase, which typically consists of a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or 2-Propanol) with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA). A common starting point is Hexane/Ethanol/TFA (90:10:0.1 v/v/v).

-

The purpose of the acid modifier is to suppress the ionization of the carboxylic acid group on the analyte, preventing peak tailing and improving peak shape.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the racemic sample (e.g., the hydrolyzed carboxylic acid form) in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Acquisition and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and acquire the chromatogram.

-

Identify the peaks corresponding to the two enantiomers based on their retention times.

-

Calculate the resolution (Rs) between the peaks to ensure adequate separation (Rs > 1.5 is considered baseline resolution).

-

Quantify the individual enantiomers by integrating the respective peak areas.[12]

-

Future Directions and Applications

The ethyl 2-(4-chlorophenyl)propionate scaffold and its derivatives continue to be fertile ground for drug discovery. While their role in developing new NSAIDs remains relevant, the exploration of their potential in other therapeutic areas is a key future direction. The ability to use these molecules as building blocks for more complex structures targeting cancer, neurological disorders, or infectious diseases highlights their enduring value in medicinal chemistry.[7][15] The development of enantioselective syntheses and more efficient chiral separation technologies will further accelerate research, allowing for the rapid evaluation of pure enantiomers and a deeper understanding of their distinct biological profiles.

Conclusion

Ethyl 2-(4-chlorophenyl)propionate is more than just a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. Its derivatives form the basis of the widely used profen class of NSAIDs, and ongoing research continues to uncover novel biological activities. A thorough understanding of its synthesis, the structure-activity relationships of its analogs, and the critical importance of stereochemistry is essential for any scientist working in this field. The methodologies for synthesis and chiral analysis detailed in this guide provide a solid foundation for the rational design and development of new therapeutic agents based on this versatile and powerful chemical framework.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S. Retrieved March 7, 2024, from [Link]

-

Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. ProQuest. Retrieved March 7, 2024, from [Link]

-

Synthesis of ethyl 2-(4-chlorophenyl)propionate. (2026, March 1). PrepChem.com. Retrieved March 7, 2024, from [Link]

-

Synthesis of ethyl 2-[4-{N-(4-chlorophenyl)formimidoyl}phenoxy]-2-methylpropionate. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 7, 2024, from [Link]

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. Retrieved March 7, 2024, from [Link]

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2024, from [Link]

-

Pati, H., et al. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Retrieved March 7, 2024, from [Link]

-

Tesarová, E., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A, 1088(1-2), 163-73. Retrieved March 7, 2024, from [Link]

-

Sajewicz, M., et al. (2008). Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved March 7, 2024, from [Link]

-

Ibuprofen. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

-

Pati, H., Mishra, B., & Satam, V. (2009). Synthesis of 2-[4-(4-Chlorophenyl) - Amanote Research. MolBank. Retrieved March 7, 2024, from [Link]

-

Khan, K. (2011). An Overview of Clinical Pharmacology of Ibuprofen. PMC. Retrieved March 7, 2024, from [Link]

-

Hanna, M. A., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5742-50. Retrieved March 7, 2024, from [Link]

-

Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved March 7, 2024, from [Link]

-

IBUPROFEN Product Monograph. (2012, October 19). Pendopharm. Retrieved March 7, 2024, from [Link]

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014). Google Patents.

-

Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Retrieved March 7, 2024, from [Link]

-

El-Gazzar, M. G., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved March 7, 2024, from [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022, August 10). ACS Publications. Retrieved March 7, 2024, from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved March 7, 2024, from [Link]

-

Asati, V., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-151. Retrieved March 7, 2024, from [Link]

-

Hughes, T. S., et al. (2017). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(11), 4759-4764. Retrieved March 7, 2024, from [Link]

-

Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. (2025, July 22). Patsnap Eureka. Retrieved March 7, 2024, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved March 7, 2024, from [Link]67/25/4/2330)

Sources

- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: (A Review) - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chiraltech.com [chiraltech.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

"potential applications of ethyl 2-(4-chlorophenyl)propionate in research"

This technical guide details the research applications, synthetic utility, and biocatalytic potential of ethyl 2-(4-chlorophenyl)propionate , a structural analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Ethyl 2-(4-chlorophenyl)propionate (CAS: Variable by isomer, Acid CAS: 2012-74-0) is a lipophilic ester primarily utilized in pharmaceutical research as a model substrate for enzymatic kinetic resolution and as a synthetic intermediate for

This guide provides a comprehensive analysis of its physicochemical properties, validated protocols for its enantioselective hydrolysis, and its role in rational drug design.

Part 1: Chemical Identity & Structural Properties[2][3]

The molecule belongs to the

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(4-chlorophenyl)propanoate |

| Molecular Formula | |

| Molecular Weight | 212.67 g/mol |

| Boiling Point | 108–114 °C (at 1.0 mmHg) |

| Chiral Center | C2 position ( |

| Lipophilicity (LogP) | ~3.2 (Estimated) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.[1] |

Structural Significance

The 4-chlorophenyl moiety provides two distinct advantages in research over the isobutyl group of Ibuprofen:

-

Metabolic Stability: The chlorine atom blocks para-hydroxylation, a common metabolic clearance pathway for phenyl-based drugs.[2]

-

Electronic Probe: The electron-withdrawing nature of chlorine alters the acidity of the

-proton, influencing the rate of racemization and the binding affinity in enzyme active sites.[2]

Part 2: Biocatalysis & Kinetic Resolution (Core Application)

The primary research application of ethyl 2-(4-chlorophenyl)propionate is its use as a benchmark substrate for screening lipases and esterases.[2] Because the pharmacological activity of profens is largely restricted to the (S)-enantiomer, efficient separation of the racemate is critical.

Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B, CALB) preferentially hydrolyze one enantiomer (typically the S-ester) into the corresponding acid, leaving the R-ester intact. This process is known as Kinetic Resolution .[2]

Validated Protocol: Lipase-Catalyzed Hydrolysis